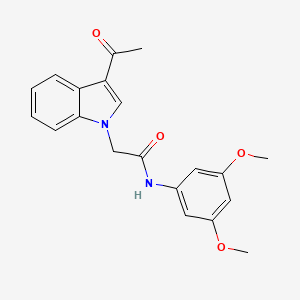

2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

Description

2-(3-Acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is a synthetic small molecule characterized by an indole core substituted with an acetyl group at the 3-position, linked via an acetamide bridge to a 3,5-dimethoxyphenyl moiety. The 3-acetyl group and dimethoxyphenyl substituents likely influence its electronic properties, solubility, and binding interactions.

Properties

Molecular Formula |

C20H20N2O4 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

2-(3-acetylindol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide |

InChI |

InChI=1S/C20H20N2O4/c1-13(23)18-11-22(19-7-5-4-6-17(18)19)12-20(24)21-14-8-15(25-2)10-16(9-14)26-3/h4-11H,12H2,1-3H3,(H,21,24) |

InChI Key |

UANPLFJCWZZPOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=CC(=CC(=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetyl group at the 3-position.

Coupling with 3,5-dimethoxyaniline: The acetylated indole is then coupled with 3,5-dimethoxyaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the acetyl group, converting it to an alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where substituents can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

Oxidation: Oxidized derivatives of the indole core.

Reduction: Reduced forms of the acetyl group, such as alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research has indicated that 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide exhibits several biological activities:

Anticancer Properties

In vitro studies have demonstrated significant anticancer effects against various cancer cell lines:

- HeLa Cells : Exhibited an IC50 value of approximately 2.5 μM.

- MCF-7 Cells : Showed similar effects with IC50 values around 3 μM.

The mechanism of action appears to involve:

- Cell Cycle Arrest : Inducing G0/G1 phase arrest leading to reduced cell viability.

- Apoptosis Induction : Increased caspase activity suggests promotion of programmed cell death.

Antioxidant and Anti-inflammatory Activities

Indole derivatives, including this compound, are known for their antioxidant properties, which can mitigate oxidative stress and inflammation. These activities are crucial in preventing various diseases linked to oxidative damage.

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

-

Study on Anticancer Activity :

- Conducted on multiple cancer cell lines (HeLa, MCF-7).

- Results indicated a dose-dependent inhibition of cell proliferation.

-

Study on Antioxidant Effects :

- Evaluated using DPPH radical scavenging assays.

- Demonstrated significant free radical scavenging activity compared to standard antioxidants.

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.

Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share core structural motifs with the target molecule, enabling comparative analysis:

Table 1: Structural Comparison

Key Observations :

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds

*Calculated based on molecular formula; †Estimated using fragment-based methods.

Biological Activity

2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide, a synthetic compound belonging to the indole derivative class, has garnered attention due to its diverse biological activities. This compound features an indole core with an acetyl group and a dimethoxyphenyl acetamide moiety, which enhances its pharmacological potential. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- IUPAC Name : 2-(3-acetylindol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide

- Molecular Formula : C20H20N2O4

- Molecular Weight : 352.38 g/mol

- CAS Number : 1144466-47-6

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Modulation : The indole core interacts with enzymes, potentially modulating their activity.

- Receptor Binding : The acetyl and dimethoxyphenyl groups enhance binding affinity to specific receptors, influencing cellular pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of indole compounds often possess significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain indole derivatives have demonstrated MIC values comparable to standard antibiotics like ciprofloxacin and norfloxacin .

Anticancer Potential

Indole derivatives are frequently explored for their anticancer properties. Research has indicated that:

- Cell Growth Inhibition : Indole-based compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis or cell cycle arrest. Specific studies have highlighted the efficacy of similar compounds in targeting cancer cells through modulation of signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives is well-documented:

- Cytokine Inhibition : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Indole Core : Essential for interacting with biological targets.

- Acetyl Group : Enhances lipophilicity and bioavailability.

- Dimethoxyphenyl Moiety : Contributes to receptor binding affinity and specificity.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-acetyl-1H-indol-1-yl)-N-(3,5-dimethoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with constructing the indole core followed by functionalization. For example, coupling reactions using dichloromethane as a solvent and triethylamine as a base are critical for amide bond formation. Post-synthetic purification via column chromatography or recrystallization ensures high purity. Monitoring reaction progress with thin-layer chromatography (TLC) is advised .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming functional groups (e.g., acetyl, methoxy) and regiochemistry .

- High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms crystal packing, as demonstrated in structurally related acetamide derivatives .

Q. How does the compound’s structure influence its hypothesized biological activity?

The 3-acetylindole moiety may mimic tryptophan-derived metabolites, enabling interactions with serotonin receptors or enzymes. The 3,5-dimethoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration. Computational docking studies suggest affinity for G protein-coupled receptors (GPCRs), common targets for neuroactive compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the amide coupling step?

Yield optimization involves:

- Catalyst Selection : Use carbodiimides (e.g., EDC) with HOBt to suppress racemization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Maintaining 0–5°C during activation minimizes side reactions. Post-reaction, quenching with aqueous HCl and extraction with dichloromethane improves recovery .

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or off-target effects. Recommended approaches:

- Dose-Response Curves : Establish EC50/IC50 values across multiple cell lines.

- Selectivity Profiling : Use kinase or receptor panels to identify non-specific binding.

- Structural Analog Comparison : Compare with derivatives (e.g., fluorophenyl or chlorophenyl analogs) to isolate pharmacophoric features .

Q. How can researchers validate target engagement in complex biological systems?

Methodologies include:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified receptors.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters of interactions.

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells .

Q. What computational tools predict metabolic stability and toxicity?

- ADMET Predictors : Software like SwissADME estimates permeability, cytochrome P450 interactions, and hepatotoxicity.

- Molecular Dynamics Simulations : Assess conformational stability in lipid bilayers or protein binding pockets.

- QSAR Models : Relate structural descriptors (e.g., logP, PSA) to in vivo outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.